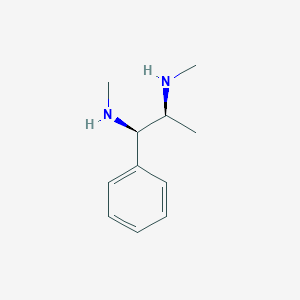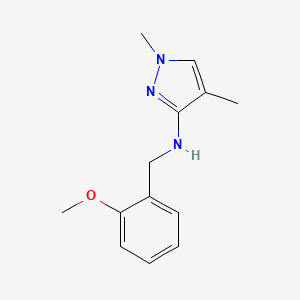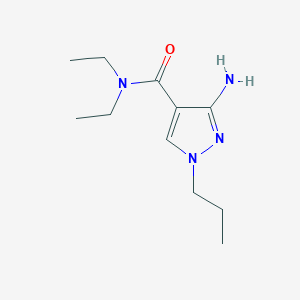
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine is a chiral organic compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reduction of (S)-(-)-alpha-methylamino propiophenone using metal borohydride or a mixture of metal borohydride and Lewis acid . This method ensures high yields and the preservation of the chiral centers.
Industrial Production Methods
Industrial production of this compound often relies on the same principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The process may involve the use of Grignard reagents and subsequent reduction steps to achieve the final product .
化学反应分析
Types of Reactions
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Metal hydrides such as sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
(1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of (1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a monoamine oxidase inhibitor, which makes it effective in the treatment of certain neurological disorders. The compound’s stereochemistry is crucial for its binding affinity and activity .
相似化合物的比较
Similar Compounds
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-(-)-Ephedrine
- (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid
Uniqueness
What sets (1R,2S)-N1,N2-dimethyl-1-phenylpropane-1,2-diamine apart from similar compounds is its specific stereochemistry and the presence of two methyl groups on the nitrogen atoms. This unique structure contributes to its distinct chemical reactivity and biological activity .
属性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC 名称 |
(1R,2S)-1-N,2-N-dimethyl-1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-9(12-2)11(13-3)10-7-5-4-6-8-10/h4-9,11-13H,1-3H3/t9-,11-/m0/s1 |
InChI 键 |
WLFWGHGVSWNVJT-ONGXEEELSA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)NC)NC |
规范 SMILES |
CC(C(C1=CC=CC=C1)NC)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741253.png)
![3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11741260.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741265.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11741271.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741283.png)
amine](/img/structure/B11741285.png)


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741302.png)
![2-Cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide](/img/structure/B11741305.png)

![4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11741321.png)


